molecular formula C9H5BrN2O3 B12278220 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B12278220
M. Wt: 269.05 g/mol
InChI Key: JWBAJBWGULXZMX-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzohydrazide with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, enhancing the compound’s binding properties in biological systems. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

JWBAJBWGULXZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)O)Br

Origin of Product

United States

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